tert-Butyl (2-oxopentan-3-yl)carbamate
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Overview
Description
tert-Butyl (2-oxopentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-oxopentan-3-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis via tert-Butyl Carbamate and 2-Oxopentan-3-yl Chloride:
Reagents: tert-Butyl carbamate, 2-oxopentan-3-yl chloride, base (e.g., sodium hydroxide).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The base is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: tert-Butyl carbamate is reacted with 2-oxopentan-3-yl chloride in the presence of a base to yield tert-Butyl (2-oxopentan-3-yl)carbamate.
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Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient mixing.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation of tert-Butyl (2-oxopentan-3-yl)carbamate can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction can yield alcohols or amines, depending on the specific reducing agent and conditions used.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in a polar aprotic solvent like dimethyl sulfoxide.
Products: Substitution reactions can lead to the formation of various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability under mild conditions and ease of removal .
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through the formation of stable carbamate linkages with target molecules. This can involve nucleophilic attack on the carbamate carbonyl group, leading to the formation of covalent bonds with amines or other nucleophiles .
Molecular Targets and Pathways:
- In biological systems, tert-Butyl (2-oxopentan-3-yl)carbamate can interact with enzymes and proteins, modifying their activity and function. This can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
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tert-Butyl carbamate:
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tert-Butyl-N-methylcarbamate:
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Benzyl carbamate:
Uniqueness:
Properties
CAS No. |
183606-72-6 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.266 |
IUPAC Name |
tert-butyl N-(2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13) |
InChI Key |
OYMVICMFVPPYRS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (1-ethyl-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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